molecular formula C10H10Cl3NO3S B2938663 Methyl 2-acetamido-3-(2,4,5-trichlorothiophen-3-yl)propanoate CAS No. 2580184-01-4

Methyl 2-acetamido-3-(2,4,5-trichlorothiophen-3-yl)propanoate

Cat. No.: B2938663
CAS No.: 2580184-01-4
M. Wt: 330.6
InChI Key: ZLVBZTZBLIMLOB-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-3-(2,4,5-trichlorothiophen-3-yl)propanoate is a complex organic compound characterized by its unique molecular structure. This compound features a thiophene ring substituted with chlorine atoms and an acetamido group attached to a propanoate moiety. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-acetamido-3-(2,4,5-trichlorothiophen-3-yl)propanoate typically involves multiple steps, starting with the preparation of the thiophene ring Chlorination reactions are employed to introduce chlorine atoms at the 2, 4, and 5 positions of the thiophene ring

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-acetamido-3-(2,4,5-trichlorothiophen-3-yl)propanoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the compound's functional groups.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the thiophene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, Methyl 2-acetamido-3-(2,4,5-trichlorothiophen-3-yl)propanoate is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may be explored for their therapeutic effects in treating various diseases.

Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which Methyl 2-acetamido-3-(2,4,5-trichlorothiophen-3-yl)propanoate exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved in its mechanism of action are often studied using advanced biochemical and molecular techniques.

Comparison with Similar Compounds

  • Methyl 2-acetamido-3-(2,4,6-trichlorophenyl)propanoate: Similar structure with a phenyl ring instead of a thiophene ring.

  • Methyl 2-acetamido-3-(2,4,5-trichlorothiophen-2-yl)propanoate: Different position of chlorine atoms on the thiophene ring.

  • Methyl 2-acetamido-3-(2,4,5-trichlorothiophen-3-yl)butanoate: Similar structure with an additional carbon in the propanoate moiety.

Uniqueness: Methyl 2-acetamido-3-(2,4,5-trichlorothiophen-3-yl)propanoate stands out due to its specific arrangement of chlorine atoms and the presence of the acetamido group, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

methyl 2-acetamido-3-(2,4,5-trichlorothiophen-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl3NO3S/c1-4(15)14-6(10(16)17-2)3-5-7(11)9(13)18-8(5)12/h6H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVBZTZBLIMLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=C(SC(=C1Cl)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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